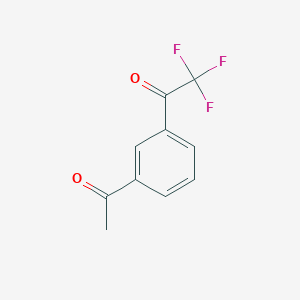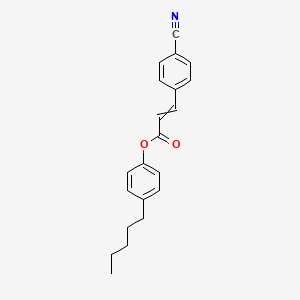
p-Pentylphenyl p-cyanocinnamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Pentylphenyl p-cyanocinnamate: is an organic compound that belongs to the class of cinnamates It is characterized by the presence of a pentyl group attached to a phenyl ring, which is further connected to a cyanocinnamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-Pentylphenyl p-cyanocinnamate typically involves the Knoevenagel condensation reaction. This reaction is carried out between p-pentylbenzaldehyde and p-cyanocinnamic acid in the presence of a base such as piperidine or pyridine. The reaction is usually conducted under reflux conditions in an organic solvent like ethanol or methanol.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: p-Pentylphenyl p-cyanocinnamate can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the cyanocinnamate group can yield amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: p-Pentylbenzoic acid derivatives.
Reduction: p-Pentylphenyl p-aminocinnamate.
Substitution: Halogenated this compound derivatives.
Aplicaciones Científicas De Investigación
Chemistry: p-Pentylphenyl p-cyanocinnamate is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it suitable for various organic transformations.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving cinnamate derivatives.
Industry: In the materials science field, this compound can be used in the synthesis of polymers and other advanced materials with specific optical or electronic properties.
Mecanismo De Acción
The mechanism of action of p-Pentylphenyl p-cyanocinnamate involves its interaction with specific molecular targets. The cyanocinnamate group can act as a Michael acceptor, participating in conjugate addition reactions with nucleophiles. This reactivity is crucial for its biological activity, as it can modify proteins or other biomolecules through covalent bonding.
Comparación Con Compuestos Similares
- p-Methylphenyl p-cyanocinnamate
- p-Ethylphenyl p-cyanocinnamate
- p-Propylphenyl p-cyanocinnamate
Comparison: p-Pentylphenyl p-cyanocinnamate is unique due to the longer alkyl chain (pentyl group) attached to the phenyl ring. This structural feature can influence its solubility, reactivity, and interaction with biological targets compared to its shorter-chain analogs. The presence of the cyanocinnamate group also imparts distinct electronic properties, making it suitable for specific applications in materials science and pharmaceuticals.
Propiedades
Número CAS |
61924-46-7 |
|---|---|
Fórmula molecular |
C21H21NO2 |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
(4-pentylphenyl) 3-(4-cyanophenyl)prop-2-enoate |
InChI |
InChI=1S/C21H21NO2/c1-2-3-4-5-17-10-13-20(14-11-17)24-21(23)15-12-18-6-8-19(16-22)9-7-18/h6-15H,2-5H2,1H3 |
Clave InChI |
ZPALCVHFGUSKFL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC=C(C=C1)OC(=O)C=CC2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolane], 3-bromo-](/img/structure/B13797953.png)
![Acetamide,2,2-dichloro-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)-2-[4-(trioxidochloro)phenyl]ethyl]-,rel-](/img/structure/B13797959.png)

![Oxazireno[2,3-a]benzimidazole](/img/structure/B13797983.png)
![2H-Azeto[2,3-A]pyrrolizine](/img/structure/B13797987.png)
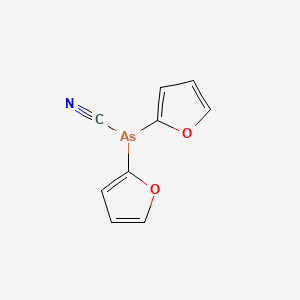


![1H-Pyrazole-1-aceticacid,3,5-dimethyl-4-nitro-,[[4-[(4-chlorophenyl)methoxy]phenyl]methylene]hydrazide(9CI)](/img/structure/B13798011.png)
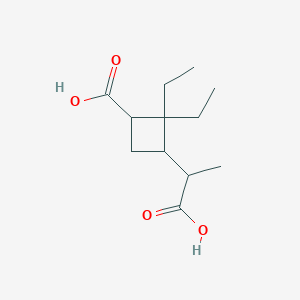
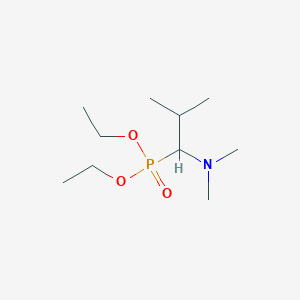
![5-Chloro-2-[(2-chloro-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13798028.png)
